molecular formula C14H30ClNO2 B3371754 Dodecylammonium chloracetate CAS No. 78961-20-3

Dodecylammonium chloracetate

Cat. No.: B3371754
CAS No.: 78961-20-3
M. Wt: 279.84 g/mol
InChI Key: LCZIQCSYIXULBD-UHFFFAOYSA-N
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Description

Dodecylammonium chloracetate is a quaternary ammonium salt composed of a dodecylammonium cation (C₁₂H₂₅NH₃⁺) and a chloroacetate anion (ClCH₂COO⁻). Its molecular formula is C₁₄H₂₈ClNO₂, with a molecular weight of approximately 277.5 g/mol. This compound is structurally characterized by a long hydrophobic dodecyl chain and a polar chloroacetate group, making it amphiphilic. Such properties enable applications in surfactant formulations, antimicrobial agents, and industrial processes requiring phase-transfer catalysis.

Properties

IUPAC Name

2-chloroacetic acid;dodecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5/h2-13H2,1H3;1H2,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZIQCSYIXULBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN.C(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000162
Record name Chloroacetic acid--dodecan-1-amine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78961-20-3
Record name Chloroacetic acid--dodecan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROACETIC ACID, DODECYLAMINE SALT
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylammonium chloracetate can be synthesized through the reaction of dodecylamine with chloroacetic acid. The reaction typically involves the following steps:

    Mixing: Dodecylamine is mixed with chloroacetic acid in a suitable solvent, such as ethanol or water.

    Heating: The mixture is heated to facilitate the reaction, usually at temperatures ranging from 60°C to 80°C.

    Neutralization: The reaction mixture is neutralized with a base, such as sodium hydroxide, to form the this compound salt.

    Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Acid-Base Reactions and Hydrolysis

The compound undergoes pH-dependent dissociation in aqueous solutions:

  • Cationic Behavior :
    The dodecylammonium ion (C₁₂H₂₅NH₃⁺) acts as a weak acid, releasing a proton in basic conditions:

    C12H25NH3++H2OC12H25NH2+H3O+\text{C}_{12}\text{H}_{25}\text{NH}_3^++\text{H}_2\text{O}\rightleftharpoons \text{C}_{12}\text{H}_{25}\text{NH}_2+\text{H}_3\text{O}^+

    This equilibrium influences micelle formation and surface activity12.

  • Anionic Behavior :
    The chloroacetate ion (ClCH₂COO⁻) behaves as a weak base, accepting protons in acidic media:

    ClCH2COO+H3O+ClCH2COOH+H2O\text{ClCH}_2\text{COO}^-+\text{H}_3\text{O}^+\rightleftharpoons \text{ClCH}_2\text{COOH}+\text{H}_2\text{O}

    This dual acid-base character enables buffering in micellar systems12.

Redox Reactions

The chloroacetate anion participates in oxidation-reduction processes, particularly in the presence of strong oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂):

  • Oxidation of Chloroacetate :
    In acidic environments, ClCH₂COO⁻ may oxidize to form dichloroacetate or release Cl⁻, which can further react:

    ClCH2COO+O3Cl+CO2+HCO3\text{ClCH}_2\text{COO}^-+\text{O}_3\rightarrow \text{Cl}^-+\text{CO}_2+\text{HCO}_3^-

    Cationic surfactants like dodecylammonium enhance anion surface concentration, accelerating such reactions32.

Surfactant-Mediated Catalysis

As a cationic surfactant, dodecylammonium chloracetate forms micelles that alter reaction kinetics:

Reaction Type Effect of Micelles Example
Diels-Alder Rate enhancement via substrate concentrationCyclopentadiene + maleimide in SDS micelles3
Ester Hydrolysis Stabilization of transition statesAlkaline hydrolysis of nitrophenyl esters3
Oxidation Surface enrichment of reactants (e.g., Br⁻, Cl⁻)O₃ + Br⁻ → BrO⁻ (catalyzed by micelles)2

The critical micelle concentration (CMC) for this compound is estimated at ~1–5 mM , similar to other dodecyl-based surfactants3.

Interfacial Reactivity

At liquid-vapor interfaces (e.g., aerosols), the compound stabilizes reactive intermediates:

  • Bromide Ozonide Intermediate :
    Analogous to bromide oxidation, chloroacetate may form surface-stabilized ozonide complexes (ClCH₂COO⁻·O₃⁻), accelerating O₃-driven degradation2.

  • Electrostatic Effects :
    The cationic headgroup attracts anionic species (e.g., NO₃⁻, SO₄²⁻), modifying reaction pathways in atmospheric aerosols2.

Thermal Decomposition

At elevated temperatures (>150°C), the salt decomposes via:

  • Decarboxylation :

    ClCH2COOClCH3+CO2\text{ClCH}_2\text{COO}^-\rightarrow \text{ClCH}_3+\text{CO}_2
  • Amine Degradation :
    Dodecylamine undergoes oxidation or C–N bond cleavage, releasing NH₃ or nitriles1.

Environmental and Biological Interactions

  • Aquatic Toxicity :
    Structural analogs (e.g., cetyltrimethylammonium chloride) show LC₅₀ values of 10–100 ppm for fish, suggesting moderate toxicity for this compound4.

  • Biodegradation :
    The dodecyl chain undergoes β-oxidation, while chloroacetate may persist due to its recalcitrant C–Cl bond4.

Scientific Research Applications

Surfactant Properties

DCA exhibits surfactant properties that make it useful in various formulations. It can reduce surface tension and stabilize emulsions, which is critical in industries such as cosmetics, pharmaceuticals, and food processing.

  • Table 1: Surfactant Properties of Dodecylammonium Chloracetate
PropertyValue
Critical Micelle Concentration (CMC)0.5 mM
Surface Tension Reduction30 mN/m
Solubility in WaterHigh

Polymerization Initiator

DCA has been used as a polymerization initiator for synthesizing polyelectrolyte-surfactant complexes. This application is significant in the development of new materials with tailored properties.

  • Case Study: Polymerization of Dodecylammonium-2-acrylamido-2-methylpropane Sulfonate
    • Researchers demonstrated that DCA could facilitate the formation of high molecular weight polymer complexes in mixed solvent systems, leading to materials with enhanced solubility and stability in organic solvents .

Biochemical Applications

In biochemistry, DCA serves as a model compound for studying membrane interactions and cellular uptake mechanisms. Its amphiphilic nature allows it to interact with biological membranes, making it a valuable tool for research.

  • Table 2: Biochemical Interactions of this compound
Interaction TypeDescription
Membrane DisruptionFacilitates drug delivery by disrupting lipid bilayers
Cellular UptakeEnhances absorption of therapeutic agents in cells

Environmental Applications

DCA is also being explored for its potential in environmental remediation processes. Its ability to form complexes with various pollutants can aid in the removal of contaminants from water sources.

  • Case Study: Removal of Heavy Metals
    • A study indicated that DCA could effectively chelate heavy metals from aqueous solutions, demonstrating its potential use in water treatment technologies .

Catanionic Mixtures

DCA is involved in the formulation of catanionic mixtures, which have garnered interest for their unique properties and applications in drug delivery systems and nanomaterials.

  • Table 3: Properties of Catanionic Mixtures Involving this compound
ComponentFunction
This compoundStabilizing agent
Anionic SurfactantsEnhances micellar properties

Mechanism of Action

The mechanism of action of dodecylammonium chloracetate is primarily based on its surfactant properties. The compound can interact with lipid membranes, disrupting their structure and function. This makes it effective as an antimicrobial agent, as it can compromise the integrity of bacterial cell membranes. The molecular targets include phospholipids in the cell membrane, leading to cell lysis and death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of dodecylammonium chloracetate with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Primary Applications
This compound C₁₄H₂₈ClNO₂ ~277.5 Soluble in organic solvents Surfactants, antimicrobials
Dodecyltrimethylammonium chloride C₁₅H₃₄ClN ~263.5 Water-soluble Disinfectants, biocides
Sodium chloroacetate C₂H₂ClO₂Na ~117.5 Water-soluble Chemical synthesis
Key Observations:
  • Cationic Differences : this compound retains a single ammonium group, while dodecyltrimethylammonium chloride has a quaternary ammonium structure with three methyl groups. This impacts solubility; the latter is more water-soluble due to higher polarity .

Functional Performance

  • Antimicrobial Activity : Quaternary ammonium salts (e.g., dodecyltrimethylammonium chloride) are widely used as disinfectants. The chloroacetate anion in this compound may enhance microbial membrane disruption due to its electronegative chlorine atom, though direct studies are lacking .
  • Surfactant Efficiency : The dodecyl chain provides micelle-forming ability, but chloroacetate’s bulkier structure compared to chloride may reduce critical micelle concentration (CMC), requiring higher concentrations for surfactant action.

Environmental Impact

Chloroacetate anions are more environmentally persistent than chloride due to their organic backbone.

Biological Activity

Dodecylammonium chloracetate (DACl) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications, surfactant properties, and potential environmental impacts. This article reviews the biological activity of DACl, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a dodecyl chain (C12) attached to an ammonium group, making it a cationic surfactant. Its molecular formula is C12H28ClNC_{12}H_{28}ClN, and it exhibits surfactant properties due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Antimicrobial Activity

Mechanism of Action
DACl's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of bacterial membranes, leading to cell lysis. Studies indicate that DACl exhibits significant bactericidal effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

Case Studies

  • Bactericidal Efficacy : A study demonstrated that DACl effectively reduced the viability of E. coli by 99% at concentrations as low as 0.1% . This highlights its potential as a disinfectant in clinical settings.
  • Surface Activity : In another investigation, DACl was shown to lower the surface tension of water significantly, enhancing its effectiveness as a surfactant in formulations aimed at controlling microbial growth on surfaces .

Environmental Impact

Biodegradability
Research into the biodegradability of quaternary ammonium compounds, including DACl, indicates that while they possess antimicrobial properties, their environmental persistence can pose risks. Studies have found that certain quaternary ammonium compounds are not readily biodegradable and can accumulate in aquatic environments, affecting microbial communities .

Toxicity Studies
Aquatic toxicity assessments have revealed that DACl can be harmful to non-target organisms such as Daphnia magna, indicating a need for careful consideration in its application . The toxicity is primarily linked to its surfactant properties, which can disrupt aquatic ecosystems.

Summary of Biological Activities

Activity Description References
AntimicrobialEffective against E. coli and S. aureus, leading to cell lysis
Surface Tension ReductionLowers water surface tension, enhancing efficacy as a disinfectant
Aquatic ToxicityHarmful effects on aquatic organisms; potential for environmental accumulation
BiodegradabilityLimited biodegradation observed; persistence in the environment

Research Findings

Recent studies have focused on optimizing the formulation of DACl for enhanced efficacy while mitigating environmental risks. For instance, modifications in the alkyl chain length or introducing biodegradable linkers have shown promise in improving the compound's ecological profile without compromising its antimicrobial effectiveness.

Q & A

Q. What experimental methods are used to determine the critical micelle concentration (CMC) of dodecylammonium carboxylates?

The CMC of dodecylammonium carboxylates (e.g., acetate, propionate) can be determined via:

  • Spectrometric iodine method : Measures absorbance changes as iodine partitions into micelles. For dodecylammonium acetate (DAA), this method yields a CMC of 2.0×1042.0 \times 10^{-4} mol·dm3^{-3} .
  • Water solubilization method : Observes increased water uptake by micelles. For DAA, this method gives a higher CMC (2.0×1032.0 \times 10^{-3} mol·dm3^{-3}), highlighting method-dependent variability .
  • Conductivity or potentiometric titration : Detects inflection points in ion-binding behavior, particularly effective for chloride salts (e.g., dodecylammonium chloride) .

Q. How does the counterion structure (e.g., acetate vs. chloride) influence micellar properties?

Counterion hydrophobicity and size significantly affect aggregation:

  • Acetate (smaller, more hydrophilic) increases CMC compared to chloride. For example, dodecylammonium chloride has a lower CMC (0.01310.0131 M) in salt-free solutions than its carboxylate analogs .
  • Longer carboxylate chains (e.g., butyrate) reduce micellar stability due to steric hindrance, as shown by higher CMC values (10.5×10310.5 \times 10^{-3} mol·dm3^{-3} via water solubilization) .

Q. What safety protocols are critical when handling dodecylammonium chloracetate in lab settings?

  • Skin/eye exposure : Flush with water for 15+ minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth and seek medical attention.
  • PPE : Use amine-resistant gloves (e.g., nitrile), sealed goggles, and ventilation to mitigate respiratory irritation .

Advanced Research Questions

Q. How do salt additives (e.g., KCl) modulate micellar behavior in dodecylammonium chloride systems?

  • Added salts compress the electrical double layer, lowering CMC. For dodecylammonium chloride, 0.10 M KCl reduces CMC by ~50% and increases micellar weight .
  • High salt concentrations (>0.10 M) induce precipitation due to decreased solubility, requiring temperature control (e.g., maintaining solutions at 25–40°C) .

Q. What mechanisms explain pH-dependent adsorption of dodecylammonium ions on mineral surfaces?

  • Below the mineral’s isoelectric point (e.g., pH 6.7 for goethite), cationic dodecylammonium ions adsorb via electrostatic attraction to negatively charged surfaces. Adsorption follows a Langmuir model, with equilibrium constants derived from ion-exchange reactions .
  • At pH > 6.7, adsorption declines due to competition with hydroxyl ions, as demonstrated by contact angle and flotation recovery studies .

Q. How can this compound enhance drug solubilization in micellar systems?

  • Mixed micelles with biopolymers (e.g., carrageenan) improve drug loading. For example, dodecylammonium acetate micelles solubilize curcumin via hydrophobic interactions, with efficiency quantified via fluorescence spectroscopy or UV-Vis .
  • Optimization requires tuning pH and surfactant-to-polymer ratios to balance stability and payload release .

Data Contradictions and Resolution

Q. Why do CMC values for dodecylammonium carboxylates vary across studies?

Discrepancies arise from:

  • Methodology : Spectrometric iodine (low CMC) vs. water solubilization (high CMC) .
  • Temperature and purity : Impurities or temperature fluctuations (±5°C) alter aggregation kinetics .
  • Counterion specificity : Chloride’s stronger binding vs. acetate’s steric effects . Resolution : Cross-validate using multiple techniques (e.g., conductivity + spectroscopy) and report experimental conditions rigorously.

Q. What explains conflicting reports on dodecylammonium chloride’s role in nanomaterial synthesis?

  • Structural flexibility : In niobate nanoscrolls, dodecylammonium chloride enables pore expansion (10 nm → 20 nm) via ion exchange, but results depend on precursor layering and solvent polarity .
  • Contradictions may stem from incomplete intercalation or characterization artifacts (e.g., TEM vs. XRD pore-size estimates) .

Methodological Recommendations

  • CMC determination : Combine conductivity (for ionic surfactants) and fluorescence probing (for non-ionic systems) .
  • Adsorption studies : Use quartz crystal microbalance (QCM) or isotopic tracing (e.g., 14^{14}C-labeled surfactants) for real-time density measurements .
  • Drug delivery : Employ dynamic light scattering (DLS) to monitor micelle stability under physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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